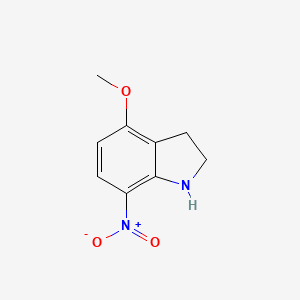

4-Methoxy-7-nitro-indoline

Description

BenchChem offers high-quality 4-Methoxy-7-nitro-indoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-7-nitro-indoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-7-nitro-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-8-3-2-7(11(12)13)9-6(8)4-5-10-9/h2-3,10H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJGYAUWOAQHIQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCNC2=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxy-7-nitro-indoline: A Versatile Heterocyclic Scaffold

Introduction

4-Methoxy-7-nitro-indoline (CAS No. 872975-24-1) is a heterocyclic building block of significant interest to researchers in chemical biology, drug discovery, and materials science. Its unique molecular architecture, featuring a bicyclic indoline core, is strategically functionalized with an electron-donating methoxy group and a versatile, electron-withdrawing nitro group. This specific arrangement of substituents imparts a unique set of chemical and physical properties, positioning it as a valuable intermediate for the synthesis of complex molecular probes, photo-responsive materials, and pharmacologically active agents. The indoline scaffold itself is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with various biological targets.[1] This guide provides an in-depth exploration of its synthesis, spectroscopic profile, reactivity, and key applications, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's fundamental properties is the bedrock of its successful application. The properties of 4-Methoxy-7-nitro-indoline are summarized below, derived from computational data and spectral predictions based on analogous structures.[2]

Core Properties

| Property | Value | Source |

| CAS Number | 872975-24-1 | PubChem[2] |

| Molecular Formula | C₉H₁₀N₂O₃ | PubChem[2] |

| Molecular Weight | 194.19 g/mol | PubChem[2] |

| IUPAC Name | 4-methoxy-7-nitro-2,3-dihydro-1H-indole | PubChem[2] |

| SMILES | COC1=C2CCNC2=C(C=C1)[O-] | PubChem[2] |

| XLogP3 | 1.7 | PubChem (Computed)[2] |

| Hydrogen Bond Donors | 1 (Indoline N-H) | PubChem (Computed)[2] |

| Hydrogen Bond Acceptors | 4 (Methoxy O, Nitro O's, N) | PubChem (Computed)[2] |

Predicted Spectroscopic Signature

While experimental spectra for this specific compound are not widely published, a detailed analysis can be predicted based on its functional groups and data from structurally related molecules such as 4-methoxy-2-nitroaniline and 7-nitroindole.[3]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the benzene ring will appear as doublets in the downfield region (δ 6.5-7.5 ppm). The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm. The two methylene groups of the indoline ring will appear as triplets in the δ 3.0-3.6 ppm region, and the N-H proton will likely be a broad singlet.

-

¹³C NMR Spectroscopy: The carbon spectrum will display nine unique signals. The aromatic carbons will resonate in the δ 110-155 ppm range, with the carbons attached to the methoxy and nitro groups being significantly shifted. The methoxy carbon will appear around δ 55-60 ppm, and the two aliphatic carbons of the indoline ring will be found in the upfield region (δ 25-50 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups. Expect strong, characteristic absorption bands corresponding to:

-

N-H stretch: A moderate band around 3350-3450 cm⁻¹.

-

Aromatic C-H stretch: Weak bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Medium bands between 2850-2960 cm⁻¹.

-

NO₂ asymmetric stretch: A strong, sharp band around 1520-1560 cm⁻¹.

-

NO₂ symmetric stretch: A strong, sharp band around 1340-1380 cm⁻¹.

-

Aromatic C=C bending: Medium bands in the 1450-1600 cm⁻¹ region.

-

C-O (Aryl ether) stretch: A strong band around 1230-1270 cm⁻¹.

-

Synthesis and Chemical Reactivity

The utility of 4-Methoxy-7-nitro-indoline stems from its synthetic accessibility and the versatile reactivity of its functional groups.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 4-Methoxy-7-nitro-indoline.

Causality in Experimental Design:

-

Allylation: The synthesis begins with the N-allylation of a commercially available substituted aniline. The allyl group is chosen specifically because it serves as the precursor to the two-carbon chain required for the five-membered indoline ring.

-

Intramolecular Cyclization: The key step is the intramolecular Buchwald-Hartwig amination. This palladium-catalyzed reaction is highly efficient for forming C-N bonds and is tolerant of various functional groups, making it ideal for constructing the indoline core. The choice of ligand (e.g., BINAP) and base is critical for achieving high yield and preventing side reactions.

-

Regioselective Nitration: The final step is the nitration of the 4-methoxy-indoline intermediate. The methoxy group is a strong ortho-, para-director, while the amino group (as part of the indoline) is also an ortho-, para-director. The C7 position is sterically accessible and electronically activated by both groups, allowing for highly regioselective nitration under controlled temperature conditions to prevent over-nitration or degradation.

Key Chemical Transformations

The true power of 4-Methoxy-7-nitro-indoline lies in its capacity for further chemical modification, making it a versatile hub for generating molecular diversity.

-

Reduction of the Nitro Group: The 7-nitro group is readily reduced to a 7-amino group, which serves as a crucial handle for subsequent derivatization via amide bond formation, sulfonylation, or diazotization. Tin(II) chloride in an acidic medium or catalytic hydrogenation are standard, high-yielding methods for this transformation.[5] This conversion dramatically alters the electronic properties of the aromatic ring, shifting the substituent from strongly electron-withdrawing to strongly electron-donating.

-

N-Functionalization of the Indoline Core: The secondary amine of the indoline ring is a nucleophilic center that can be easily functionalized. Acylation with acid chlorides or anhydrides yields N-acyl-7-nitroindolines. This specific modification is the foundation for one of the molecule's most important applications: photocaging.[6]

-

Photoreactivity of the 7-Nitro Group: The most compelling feature of the 7-nitroindoline scaffold is its photoreactivity. Upon irradiation with UV (typically ~350 nm) or near-IR light (via two-photon absorption), N-acyl-7-nitroindolines undergo a clean photochemical cleavage.[6][7] This process releases the acylated molecule (e.g., a carboxylic acid, peptide, or drug) and converts the nitroindoline moiety into a 7-nitrosoindoline byproduct. This reaction proceeds under neutral, physiological conditions, making it an invaluable tool for biological applications.

Caption: Simplified mechanism of light-induced uncaging from a 7-nitroindoline scaffold.

Applications in Research and Drug Development

The unique reactivity profile of 4-Methoxy-7-nitro-indoline enables its use in several high-impact research areas.

Photocleavable Protecting Groups ("Caged Compounds")

The premier application of the 7-nitroindoline core is in the creation of "caged compounds."[6] In this paradigm, a biologically active molecule is rendered inert by covalently attaching it to the indoline nitrogen. The 4-methoxy group can further tune the photophysical properties of the cage itself.

Workflow: Spatiotemporal Control of Biological Activity

-

Synthesis: The bioactive molecule (e.g., a neurotransmitter, signaling lipid, or drug) is acylated onto the 4-methoxy-7-nitro-indoline scaffold.

-

Incubation: The resulting "caged" and inactive compound is introduced to a biological system (e.g., cell culture or tissue slice). It can diffuse to its target area without eliciting a response.

-

Activation: A focused beam of light is directed at a precise location (spatial control) and for a specific duration (temporal control).

-

Uncaging & Effect: The light triggers the photolysis of the indoline linker, releasing the active molecule in situ. The now-liberated molecule can interact with its target, and the resulting biological effect can be observed and measured with high precision.

This technique is invaluable for studying complex and rapid biological processes, such as synaptic transmission and intracellular signaling pathways, without the confounding effects of traditional, slow-acting drug application methods.[7]

Scaffold for Medicinal Chemistry

The indoline nucleus is a cornerstone of modern drug design.[1] The 4-methoxy-7-nitro-indoline scaffold provides two distinct vectors for chemical modification, making it an attractive starting point for library synthesis.

-

Anti-Inflammatory Agents: Indoline-based structures have been successfully developed as potent and selective inhibitors of enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[1] The 7-amino derivative (obtained after nitro reduction) can serve as a key pharmacophoric element or as an attachment point for side chains designed to optimize binding affinity and selectivity.

-

Anticancer Therapeutics: Certain substituted nitroindoles have been identified as binders and stabilizers of G-quadruplex DNA structures, which are prevalent in the promoter regions of oncogenes like c-Myc.[8] Stabilization of these structures can lead to the downregulation of oncogene expression, inducing cell-cycle arrest and apoptosis in cancer cells.[8] The 4-methoxy-7-nitro-indoline scaffold offers a template for designing new G-quadruplex binders with improved potency and drug-like properties.

Caption: Diversification potential of the 4-Methoxy-7-nitro-indoline scaffold.

Safety and Handling Protocol

As a nitro-aromatic compound, 4-Methoxy-7-nitro-indoline requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, guidelines can be established based on related structures like 7-nitroindole and 4-nitroaniline.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and heat sources.

-

Toxicity: Nitro-aromatic compounds should be treated as potentially toxic and mutagenic. Based on data for 7-nitroindole, it may be classified as a Category 2 germ cell mutagen.[9] All handling should be performed with the assumption of potential hazard.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Methoxy-7-nitro-indoline is far more than a simple chemical intermediate. It is a sophisticated molecular tool whose value is unlocked through a deep understanding of its reactivity. The interplay between its indoline core, methoxy activator, and photoreactive nitro group provides a rich platform for innovation. For chemical biologists, it offers a gateway to creating precisely controlled molecular probes for dissecting complex biological systems. For medicinal chemists, it serves as a versatile and privileged scaffold for the development of next-generation therapeutics targeting inflammation and cancer. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively leverage the unique potential of this powerful heterocyclic building block.

References

-

Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. ResearchGate. [Link]

-

Spectroscopic and Computational Analysis of 4-Methoxythioanisole. International Journal of Engineering Research & Technology (IJERT). [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Chemistry & Medicinal Chemistry. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

Herbal Drug Technology B. Pharm VI - PRACTICAL LAB MANUAL. Vdocuments. [Link]

-

4-Methoxy-7-nitro-indoline. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. [Link]

-

Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? MDPI. [Link]

-

Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. ResearchGate. [Link]

-

Synthesis of indolines. Organic Chemistry Portal. [Link]

-

4-Iodoanisole. PubChem, National Center for Biotechnology Information. [Link]

-

The reaction of 4-nitro-5-styrylisoxazoles and indoline. ResearchGate. [Link]

-

INDOLINE MSDS. Loba Chemie. [Link]

-

Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab. ScholarWorks@UTEP. [Link]

-

Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry. [Link]

-

Safety Data Sheet: 4-Nitroaniline. Carl ROTH. [Link]

-

Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library. [Link]

-

KEGG PATHWAY Database. Kanehisa Laboratories. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. [Link]

-

Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. National Center for Biotechnology Information. [Link]

-

Supporting Information for manuscript. Wiley-VCH. [Link]

-

Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. PubMed. [Link]

-

Development of a Safer Continuous Flow Process for B2(OH)4-Mediated Chemoselective Reduction of Nitroarenes to Anilines. SciHorizon. [Link]

-

Supporting Information. University of Bologna. [Link]

-

Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Methoxy-7-nitro-indoline | C9H10N2O3 | CID 17945827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Indoline synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. "Novel N-Derivatized-7-Nitroindolines For The SynThesis Of Photocleavab" by Hector Patricio Del Castillo [scholarworks.utep.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. carlroth.com [carlroth.com]

Chemical structure and properties of 4-methoxy-7-nitroindoline

An In-depth Technical Guide to 4-Methoxy-7-Nitroindoline: Structure, Properties, and Synthetic Applications

Introduction

4-Methoxy-7-nitroindoline is a heterocyclic aromatic compound that belongs to the indoline family of molecules. The indoline scaffold is a core structural motif in numerous natural products and pharmacologically active compounds, valued for its rigid, bicyclic structure that can be strategically functionalized. In this specific derivative, the indoline core is substituted with a methoxy group at the 4-position and a nitro group at the 7-position. These functional groups impart distinct electronic properties that significantly influence the molecule's reactivity and potential applications.

The methoxy group (–OCH₃) is an electron-donating group, which increases the electron density of the aromatic ring, while the nitro group (–NO₂) is a powerful electron-withdrawing group. Their opposing effects on the benzene ring, combined with the presence of a reactive secondary amine within the five-membered ring, make 4-methoxy-7-nitroindoline a versatile intermediate for chemical synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, potential synthetic routes, and its emerging applications for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a molecule's physical properties are foundational for its application in research and development. While extensive experimental data for 4-methoxy-7-nitroindoline is not widely published, its key identifiers and computed properties can be reliably established.

Chemical Structure and Identifiers

The structure of 4-methoxy-7-nitroindoline consists of a fused bicyclic system where a benzene ring is fused to a pyrrolidine ring.

Caption: Chemical Structure of 4-methoxy-7-nitroindoline.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-methoxy-7-nitro-2,3-dihydro-1H-indole | [1] |

| CAS Number | 872975-24-1 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Canonical SMILES | COC1=C2CCNC2=C(C=C1)[O-] | [1] |

| InChIKey | OJGYAUWOAQHIQD-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 |[1] |

Note: The properties listed above are computationally derived and serve as estimates. Experimental validation is required for definitive characterization.

Synthesis and Reactivity

The synthesis of substituted 7-nitroindolines can be challenging. The presence of a nitro group significantly deactivates the indoline nitrogen, rendering it poorly nucleophilic for direct acylation or alkylation reactions.[2] Therefore, multi-step synthetic strategies are typically required.

Proposed Synthetic Pathway

A plausible synthetic route to 4-methoxy-7-nitroindoline would likely start from a commercially available substituted aniline, such as 3-methoxyaniline. The synthesis would involve the formation of the indoline ring system followed by selective nitration.

Caption: Proposed synthetic workflow for 4-methoxy-7-nitroindoline.

Causality Behind Experimental Choices:

-

N-protection & Acylation: Starting with 3-methoxyaniline, an N-acylation with a group like chloroacetyl chloride provides the necessary carbon framework for the subsequent cyclization. The nitrogen is protected and activated for the next step.

-

Friedel-Crafts Cyclization: An intramolecular Friedel-Crafts reaction, typically catalyzed by a Lewis acid like AlCl₃, would form the five-membered ring, yielding an indolin-2-one intermediate.

-

Reduction: The amide and ketone functionalities of the indolin-2-one must be fully reduced to form the indoline core. A strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃) is suitable for this transformation.

-

Nitration: The final step is the regioselective nitration of the 4-methoxyindoline. The methoxy group is an ortho-, para-director, and the amino group is also a strong ortho-, para-director. The position ortho to the methoxy (position 5) and ortho to the amino group (position 7) are activated. Steric hindrance from the fused ring may favor nitration at the 7-position, which is a common outcome in the nitration of 4-substituted indolines. Careful control of reaction conditions (temperature, concentration of acids) is crucial to achieve mono-nitration and avoid side products.

Chemical Reactivity

-

N-H Acidity and Nucleophilicity: The secondary amine in the indoline ring can act as a nucleophile, though its reactivity is significantly diminished by the adjacent electron-withdrawing nitro group.[2] Reactions at this position may require strong bases or highly electrophilic reagents.

-

Aromatic Ring Chemistry: The nitro group can be reduced to an amine (–NH₂). This transformation is highly valuable as it converts an electron-withdrawing group into a strongly electron-donating one, drastically altering the molecule's properties and providing a reactive handle for further derivatization (e.g., amide formation, diazotization).

-

Photoreactivity: The 7-nitroindoline scaffold is known for its photolabile properties. Upon irradiation with UV light, N-acyl-7-nitroindolines can undergo cleavage, releasing the acyl group.[2] This makes 4-methoxy-7-nitroindoline a potential precursor for creating "caged" molecules.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Features

| Technique | Predicted Features | Rationale |

|---|---|---|

| ¹H NMR | • Aromatic protons (2H) as doublets or multiplets (δ 6.5-7.5 ppm).• Methoxy protons (3H) as a singlet (δ ~3.8-4.0 ppm).• Aliphatic protons (4H) on the pyrrolidine ring as triplets (δ ~3.0-3.6 ppm).• N-H proton (1H) as a broad singlet. | The chemical shifts are influenced by the electronic environment. Aromatic protons are deshielded by the ring current and nitro group. Aliphatic protons are adjacent to the nitrogen atom. |

| ¹³C NMR | • Aromatic carbons (6C) in the δ 110-150 ppm range.• Methoxy carbon (1C) around δ 55-60 ppm.• Aliphatic carbons (2C) in the δ 25-50 ppm range. | The carbon attached to the nitro group and the methoxy group will be significantly shifted. |

| IR Spectroscopy | • N-H stretch (~3300-3400 cm⁻¹).• Aromatic C-H stretch (~3000-3100 cm⁻¹).• Aliphatic C-H stretch (~2850-2960 cm⁻¹).• Asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and ~1340 cm⁻¹).• C-O stretch (~1250 cm⁻¹). | These are characteristic vibrational frequencies for the functional groups present in the molecule. |

| Mass Spectrometry | • Molecular ion peak [M]⁺ at m/z = 194.07. | Corresponds to the exact mass of the molecule C₉H₁₀N₂O₃. |

Protocol: Acquiring and Analyzing Spectroscopic Data

-

Sample Preparation: Dissolve a small quantity (~5-10 mg) of purified 4-methoxy-7-nitroindoline in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. For IR, prepare a KBr pellet or use a thin film. For MS, dissolve in a volatile solvent like methanol or acetonitrile.

-

¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Integrate proton signals to confirm the number of protons. Use 2D NMR techniques (COSY, HSQC) to assign proton and carbon signals unambiguously.

-

IR Spectroscopy: Record the spectrum using an FTIR spectrometer. Identify the key functional group peaks and compare them to known values.[3]

-

Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to confirm the exact mass and molecular formula. Analyze the fragmentation pattern to further confirm the structure.

Applications in Research and Drug Development

The unique combination of a reactive indoline core and photo-sensitive nitro group makes 4-methoxy-7-nitroindoline a valuable building block for specialized applications.

Precursor for Photocleavable "Caged" Compounds

The most significant application of the 7-nitroindoline scaffold is in the development of photocleavable protecting groups, often called "caged" compounds.[2] A biologically active molecule (e.g., a neurotransmitter, drug, or signaling molecule) can be temporarily inactivated by covalently linking it to the 7-nitroindoline moiety, typically via acylation of the indoline nitrogen. The resulting N-acyl-7-nitroindoline is stable and biologically inert.

Upon exposure to a specific wavelength of light (e.g., near-UV), the nitroindoline moiety absorbs the energy and undergoes a photochemical reaction that cleaves the bond, releasing the active molecule with high spatiotemporal precision.[2]

Sources

Photochemical Properties of Nitroindoline Caging Groups: A Comparative Technical Guide

The following technical guide details the photochemical distinctions between 4-Methoxy-7-nitroindoline (MNI) and 7-nitroindoline (NI) , specifically within the context of caged neurotransmitters (e.g., caged Glutamate, GABA).

Executive Summary

In the field of photopharmacology, 4-Methoxy-7-nitroindoline (MNI) has superseded the parent 7-nitroindoline (NI) scaffold as the gold standard for "caged" compounds. While both scaffolds offer high hydrolytic stability and rapid release kinetics (sub-millisecond), MNI derivatives exhibit superior quantum efficiency (

Mechanistic Foundations

The core release mechanism for both NI and MNI derivatives is a nitro-to-nitroso rearrangement triggered by UV excitation. Unlike nitrobenzyl groups which generate aldehyde byproducts, nitroindolines yield a nitrosoindole byproduct.

The Photolysis Pathway

Upon excitation (300–380 nm), the ground state nitroindoline enters an excited state (likely triplet via intersystem crossing). The nitro group oxygen attacks the amide carbonyl carbon, forming a cyclic nitronic anhydride intermediate. This unstable intermediate collapses to release the free carboxylate (e.g., L-Glutamate) and the nitrosoindole byproduct.

The "Methoxy" Effect

The addition of the methoxy group at the 4-position (MNI) is not merely structural; it is electronic.

-

Electronic Push: The electron-donating methoxy group stabilizes the transition state of the aci-nitro intermediate, facilitating the rate-limiting step of the rearrangement.

-

Spectral Tuning: It enhances the extinction coefficient (

) near 350 nm and improves the two-photon action cross-section (

Figure 1: General photolysis pathway for N-acyl-7-nitroindolines. The methoxy substituent in MNI accelerates the cyclization/rearrangement steps.

Comparative Technical Analysis

The following data highlights why MNI is the preferred reagent for physiological experiments.

Photochemical Parameters

| Parameter | 7-Nitroindoline (NI) | 4-Methoxy-7-nitroindoline (MNI) | Impact |

| Absorbance Max ( | ~330–340 nm | 347 nm | MNI is better matched to standard 350/355 nm UV lasers and flashlamps. |

| Quantum Yield ( | ~0.03 – 0.04 | 0.065 – 0.085 | MNI releases 2.5x more bioactive compound per photon absorbed. |

| 2-Photon Cross-Section ( | < 0.01 GM | 0.06 GM (at 720 nm) | MNI is viable for 2-photon uncaging; NI is virtually unusable. |

| Uncaging Half-life ( | < 0.3 ms | < 0.26 ms | Both are extremely fast, suitable for mimicking synaptic transmission. |

| Hydrolytic Stability | High | High | Both are stable in aqueous buffer for days/weeks (unlike some esters). |

| Byproduct Toxicity | Low (Nitroso) | Low (Nitroso) | Byproducts are generally inert, though high accumulation can quench fluorescence. |

Biological Side Effects

A critical, often overlooked factor is the pharmacological activity of the caged molecule itself before photolysis.

-

NI-GABA: Acts as an antagonist at GABA

receptors, potentially confounding baseline measurements. -

MNI-Glu: Also exhibits antagonism at GABA

receptors at high concentrations, but its higher quantum efficiency allows researchers to use lower concentrations (typically 2.5x lower) to achieve the same release profile, thereby mitigating off-target antagonism.

Experimental Protocols

Protocol: Determination of Quantum Yield (Comparative Method)

This protocol determines the quantum yield of an MNI-caged compound by comparing its photolysis rate to a standard reference.

Reagents:

-

Analyte: MNI-caged Glutamate (dissolved in K-gluconate buffer, pH 7.2).

-

Reference: Potassium Ferrioxalate (standard actinometer) or a reference dye with known

(e.g., quinine sulfate, though chemical actinometry is preferred for photolysis). -

Light Source: Collimated UV LED (365 nm) or Xenon arc lamp with bandpass filter.

Workflow:

-

Absorbance Matching: Prepare solutions of the MNI-compound and the Reference such that their absorbance at the excitation wavelength (e.g., 365 nm) is identical and low (A < 0.1) to avoid inner filter effects.

-

Irradiation: Irradiate both samples in a quartz cuvette for fixed time intervals (e.g., 0, 10, 20, 30 seconds). Ensure constant photon flux.

-

Quantification:

-

For MNI: Measure the disappearance of the starting material or appearance of the product using HPLC (C18 column, mobile phase Acetonitrile:Water + 0.1% TFA).

-

For Reference: Measure the conversion of ferrioxalate to Fe

using the phenanthroline colorimetric assay (absorbance at 510 nm).

-

-

Calculation: Plot the moles of product formed vs. time. The ratio of the slopes (

), corrected for the known quantum yield of the reference (

Protocol: Two-Photon Uncaging in Brain Slices

Setup:

-

Microscope: Two-photon laser scanning microscope (2PLSM).

-

Laser: Ti:Sapphire tuned to 720 nm .

-

Objective: 60x Water Immersion (NA 0.9 or higher).

Procedure:

-

Bath Application: Perfuse slice with ACSF containing 2.5 mM MNI-Glutamate . (Note: NI-Glutamate would require >5 mM for similar responses, increasing receptor block risks).

-

Targeting: Visualize dendritic spine using a structural dye (e.g., Alexa 594).

-

Uncaging Pulse: Deliver a 0.5–1.0 ms laser pulse at the spine head. Power at the objective back aperture should be 15–20 mW.

-

Recording: Record EPSCs (Excitatory Postsynaptic Currents) via whole-cell patch clamp.

Figure 2: Workflow for comparative quantum yield determination.

References

-

Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods. Link

-

Papageorgiou, G., & Corrie, J. E. (2000). Effects of aromatic substitutions on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron. Link

-

Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Link

-

Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

-

Corrie, J. E., et al. (2016). Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine. ACS Chemical Neuroscience.[1] Link

Sources

Technical Guide: Solubility Profiling of 4-Methoxy-7-nitro-indoline

Part 1: Executive Summary & Physicochemical Profile

4-Methoxy-7-nitro-indoline (CAS: 872975-24-1) is a critical bicyclic intermediate often employed in the synthesis of kinase inhibitors and CNS-active agents. Its utility relies heavily on its solution behavior. While the indoline core offers some polarity, the 4-methoxy and 7-nitro substituents create a "push-pull" electronic system that significantly dictates its solubility profile.

This guide provides a definitive technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Water, offering self-validating protocols to ensure experimental reproducibility.

Physicochemical Drivers of Solubility

Understanding the molecule's properties is the first step to mastering its solubility.

| Property | Value | Implication for Solubility |

| Molecular Weight | 194.19 g/mol | Small molecule; favorable kinetics for dissolution. |

| LogP (Octanol/Water) | ~1.7 | Moderately lipophilic. Prefers organic solvents over pure water.[1] |

| H-Bond Donors | 1 (Indoline NH) | Limited water interaction capability. |

| H-Bond Acceptors | 4 (Nitro O, Methoxy O) | Good potential for dipole-dipole interactions in DMSO.[1] |

| TPSA | 67.1 Ų | Polar surface area suggests moderate membrane permeability but limited aqueous solubility without ionization.[1] |

Part 2: The Solubility Landscape

Dimethyl Sulfoxide (DMSO)

Status: Primary Solvent (High Solubility)

DMSO is the solvent of choice for 4-Methoxy-7-nitro-indoline. The polar aprotic nature of DMSO interacts effectively with the nitro group's strong dipole and the indoline nitrogen.

-

Expected Solubility: > 25 mg/mL (approx. 100 mM).

-

Mechanism: DMSO disrupts the crystal lattice energy of the nitro-indoline solid via strong dipole-dipole interactions, overcoming the intermolecular forces holding the solid together.[1]

-

Critical Risk (The "Wet DMSO" Trap): DMSO is highly hygroscopic. Absorbed atmospheric water can cause the nitro-indoline to precipitate ("crash out") over time, as the compound is hydrophobic (LogP 1.7). Always use anhydrous DMSO for stock solutions.

Water (Aqueous Buffer)

Status: Poor Solvent (Sparingly Soluble)

Expected Solubility: < 1 mg/mL (often < 100 µM without co-solvents).

-

Mechanism: The hydrophobic aromatic core and the methoxy group dominate the aqueous behavior. While the nitro group is polar, it does not form strong enough hydrogen bonds with water to solvate the hydrophobic scaffold effectively at neutral pH.

-

pH Dependence: The indoline nitrogen is weakly basic. Solubility may improve slightly at low pH (pH < 2) due to protonation, but this is often chemically harsh and irrelevant for biological assays.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of a Robust DMSO Stock Solution (50 mM)

This protocol includes a built-in "visual check" to validate dissolution.[1]

Reagents:

-

4-Methoxy-7-nitro-indoline (Solid, >98% purity)

-

Anhydrous DMSO (stored over molecular sieves)

Workflow:

-

Weighing: Accurately weigh 9.7 mg of 4-Methoxy-7-nitro-indoline into a 1.5 mL amber microcentrifuge tube (protects nitro group from photodegradation).

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Vortexing: Vortex at medium speed for 30 seconds.

-

Validation Check: Hold the tube against a light source. The solution should be a clear, yellow-to-orange liquid with zero visible particulates. If particles remain, sonicate for 5 minutes at room temperature.

-

-

Aliquot & Store: Split into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Aqueous Solubility Determination (The "Crash-Out" Test)

Use this protocol to determine the maximum concentration usable in biological assays before precipitation occurs.

Reagents:

-

50 mM DMSO Stock from Protocol A.[1]

-

PBS (Phosphate Buffered Saline), pH 7.4.

Workflow:

-

Preparation: Prepare a 96-well plate with 190 µL of PBS in each well.

-

Spiking: Add 10 µL of the DMSO stock to the first well (Final: 2.5 mM, 5% DMSO). Perform 1:2 serial dilutions across the plate.

-

Incubation: Shake plate for 2 hours at room temperature (25°C).

-

Detection (Nephelometry or UV-Vis):

-

Method: Measure absorbance at 600 nm (turbidity).

-

Validation Logic: A sudden spike in OD600 indicates precipitation. The highest concentration before this spike is your Kinetic Solubility Limit .

-

Part 4: Visualization of Workflows

Diagram 1: Solubility Determination Workflow

This flowchart guides the researcher through the decision-making process for solvent selection and stock preparation.

Caption: Decision tree for preparing stable stock solutions and transitioning to aqueous bioassays.

Diagram 2: The "DMSO Paradox" & Handling

Visualizing the relationship between DMSO hygroscopicity and compound stability.

Caption: Mechanism of precipitation due to DMSO hygroscopicity and the required preventative strategy.[1]

Part 5: Troubleshooting & Best Practices

The "Freezing" Issue

DMSO freezes at 19°C. If your stock solution freezes in the fridge, do not heat it aggressively .[1]

-

Correct Action: Allow it to thaw at room temperature (25°C) or hold in your hand. Vortex vigorously after thawing to ensure no concentration gradients exist.[1]

Avoiding "False Negatives" in Screening

If 4-Methoxy-7-nitro-indoline precipitates in your assay buffer, the effective concentration drops, leading to false negative results (no activity observed).[1]

-

Rule of Thumb: Keep final DMSO concentration at 0.5% - 1.0% in the assay buffer to maintain solubility without inhibiting enzymes/cells.

-

Verification: If the compound is active, run a dose-response curve. If the curve plateaus abruptly, you have likely hit the solubility limit.[1]

Storage Stability

Nitro compounds can be sensitive to reduction or photodegradation.

-

Container: Always use amber glass or wrap tubes in foil.

-

Temperature: -20°C for long-term storage (> 1 week). Room temperature is acceptable for < 24 hours.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 17945827, 4-Methoxy-7-nitro-indoline. Retrieved from [Link][2]

- Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational reference for LogP and Solubility principles).

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press. (Source for Kinetic Solubility Protocols).

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[1] CRC Press. (Reference for nitro-aromatic solubility trends).

Sources

Technical Analysis: UV-Vis Absorption & Photolysis of 4-Methoxy-7-nitroindoline (MNI) Derivatives

Executive Summary & Mechanism

In the field of neurophysiology and drug delivery, 4-Methoxy-7-nitroindoline (MNI) derivatives represent the "gold standard" for photocleavable protecting groups (caged compounds). Unlike their predecessors (e.g., nitrobenzyl groups), MNI derivatives offer a superior balance of hydrolytic stability, water solubility, and quantum efficiency.

The core utility of MNI derivatives relies on their specific interaction with UV light. The chromophore—a nitroindoline core enriched with a methoxy electron donor—undergoes a specific electronic transition upon irradiation, leading to the cleavage of the amide bond and the release of the bioactive effector (e.g., L-glutamate, GABA).

The Photochemical Engine

The absorption spectrum is dictated by the "push-pull" electronic structure:

-

Electron Donor: The methoxy group (-OCH₃) at position 4 and the indoline nitrogen.

-

Electron Acceptor: The nitro group (-NO₂) at position 7.

-

Transition: Upon absorption of near-UV light (

nm), the molecule undergoes an

Figure 1: The photochemical pathway of MNI uncaging. Absorption of UV photons triggers a rapid cleavage event, releasing the caged molecule and a nitroso-indole byproduct.

Spectral Characteristics

Accurate characterization of the UV-Vis spectrum is critical for determining concentration and calculating the laser power required for effective uncaging.

Key Optical Parameters

The absorption profile of MNI derivatives is characterized by a broad band in the near-UV region, with a maximum (

| Parameter | Value | Context |

| 336 - 340 nm | Primary uncaging window (1-Photon). | |

| Extinction Coefficient ( | 4,300 – 4,500 M⁻¹cm⁻¹ | At |

| Quantum Yield ( | 0.085 | Efficiency of release (MNI-Glutamate).[1][2] |

| 2-Photon Cross Section ( | 0.06 GM | At 730 nm (Femtosecond pulsed laser). |

| Solvent Compatibility | Water, ACSF, DMSO | Highly soluble in aqueous buffers. |

Spectral Evolution During Photolysis

A critical feature for researchers is the spectral shift that occurs during photolysis.

-

Pre-Photolysis (Caged): Dominant peak at ~340 nm (Nitro group).

-

Post-Photolysis (Uncaged): The byproduct is a nitrosoindole .[3] Nitroso compounds typically exhibit a shift in absorption. In the case of MNI, the absorbance at 340 nm decreases, and a new, often broader absorption feature may evolve depending on the specific byproduct stability and pH.

-

Practical Implication: You can monitor the progress of the uncaging reaction by tracking the decrease in Absorbance at 340 nm (

).

Experimental Protocol: Precise Spectral Measurement

Workflow Diagram

Figure 2: Standardized workflow for determining the precise concentration of MNI-caged compounds.

Step-by-Step Methodology

-

Solvent Selection: Use the exact buffer intended for the biological experiment (e.g., ACSF, HEPES-buffered saline). MNI spectra are relatively insensitive to pH between 6.0 and 8.0, but extreme pH can alter the baseline.

-

Baseline Correction (The "Blank"):

-

Fill a quartz cuvette (path length

cm) with your buffer. -

Run a baseline scan from 250 nm to 600 nm.

-

Why? This subtracts the absorbance of the plastic/glass and the solvent, ensuring the signal is purely from the MNI chromophore.

-

-

Measurement:

-

Add the MNI stock solution. Ensure the absorbance (

) falls within the linear dynamic range of your spectrophotometer (typically -

Record the absorbance at the peak (

nm).[4]

-

-

Calculation (Beer-Lambert Law):

-

Where

(conservative standard).[5] -

Note: If using a micro-volume spectrophotometer (e.g., NanoDrop), ensure the path length correction is applied automatically.

-

Applications & Optical Considerations

One-Photon vs. Two-Photon Uncaging

The UV-Vis spectrum dictates the hardware requirements for uncaging experiments.

-

One-Photon (Widefield/Confocal):

-

Source: UV LED (365 nm) or Laser (355 nm / 405 nm).

-

Efficiency: High. The absorption at 355 nm and 365 nm is close to the peak (

of max), allowing for rapid release with millisecond pulses. -

Limitation: Poor axial resolution; uncages in a cone of light throughout the tissue.

-

-

Two-Photon (2P) Excitation:

-

Source: Ti:Sapphire Laser (Femtosecond pulsed).

-

Wavelength: 720–740 nm.

-

Mechanism: Two photons of 730 nm are absorbed simultaneously, equivalent to one photon of 365 nm.

-

Advantage: The non-linear absorption confines release to a femtoliter volume (single dendritic spine), enabling precise mapping of neural connectivity.

-

Troubleshooting: "Inner Filtering"

In thick tissue slices or high-concentration baths (>2 mM), the MNI compound itself can absorb so much light that the deeper layers of the sample receive significantly less photon flux.

-

Solution: Use the lowest effective concentration (typically 200 µM – 500 µM for bath application) or calculate the attenuation depth using the extinction coefficient provided above.

References

-

Matsuzaki, M., et al. (2001).[1][5] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. (Seminal paper establishing MNI-glutamate 2P cross-section).

- Papageorgiou, G., & Corrie, J. E. (2000). Effects of aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron. (Synthetic and mechanistic basis of MNI).

-

Ellis-Davies, G. C. (2007).[6] Caged compounds: photorelease technology for control of cellular chemistry and physiology.[6] Nature Methods.[6] (Review of quantum yields and extinction coefficients).

-

Canepari, M., et al. (2001).[1] Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids. Journal of Physiology. (Comparison of NI vs MNI efficiency).

Sources

- 1. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 2. rndsystems.com [rndsystems.com]

- 3. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.tocris.com [resources.tocris.com]

- 5. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: 4-Methoxy-7-nitro-indoline (MNI) as a Photocleavable Scaffold

This is an in-depth technical guide on 4-Methoxy-7-nitro-indoline (MNI) as a photocleavable protecting group.

Executive Summary

The 4-Methoxy-7-nitro-indoline (MNI) group represents the "gold standard" scaffold for two-photon uncaging in neuroscience and chemical biology. Unlike first-generation nitrobenzyl cages, MNI offers a unique combination of hydrolytic stability , fast release kinetics (<10 µs) , and high two-photon cross-section (0.06 GM at 720-730 nm) . This guide details the mechanistic principles, synthesis, and experimental protocols for utilizing MNI to cage bioactive carboxylates (e.g., L-glutamate, GABA).

Mechanistic Principles

Photochemical Pathway

The MNI scaffold functions as a photocleavable amide . Upon irradiation, the 7-nitro group undergoes an intramolecular redox reaction, cleaving the amide bond to release the free carboxylic acid substrate and a nitroso-indole byproduct.

Key Parameters:

-

One-Photon Max: ~300–380 nm (Peak ~330 nm).

-

Two-Photon Max: ~720–740 nm.

-

Quantum Yield (

): 0.065 – 0.085. -

Release Rate:

(Sub-millisecond resolution).

Mechanism Diagram

The following diagram illustrates the photolysis pathway from the ground state through the aci-nitro intermediate to the final release.

Caption: Photochemical cleavage of MNI-caged compounds. Excitation triggers the formation of a transient aci-nitro species, which rapidly decays to release the bioactive carboxylate and the nitrosoindole byproduct.

Chemical Synthesis: MNI-Glutamate

The synthesis of MNI-caged L-glutamate (MNI-Glu) is a convergent 5-step protocol. The strategy involves constructing the photoreactive MNI core and coupling it to the

Synthesis Workflow

Caption: Step-wise synthesis of MNI-Glutamate. The MNI core is synthesized first, then coupled to the gamma-carboxyl of glutamate via an amide linkage.

Detailed Protocol

Step 1: Reduction & Protection

-

Reagents: 4-Methoxyindole, Sodium Cyanoborohydride (

), Glacial Acetic Acid. -

Procedure: Dissolve 4-methoxyindole in acetic acid. Add

portion-wise at 0°C. Stir at RT for 2h. Neutralize and extract.[1][2] -

Acetylation: Treat the crude indoline with Acetic Anhydride (

) in pyridine to yield 1-acetyl-4-methoxyindoline.

Step 2: Regioselective Nitration

-

Reagents: Fuming

, Acetic Anhydride (or -

Critical Note: The acetyl group directs nitration to the 7-position (ortho to the amine).

-

Procedure: Dissolve protected indoline in

at 0°C. Add fuming

Step 3: Core Deprotection

-

Reagents: 6M HCl, Methanol.

-

Procedure: Reflux the nitro compound in HCl/MeOH for 2-4h to remove the acetyl group. Yields the orange solid 4-methoxy-7-nitroindoline (MNI core) .

Step 4: Coupling to Glutamate

-

Reagents: Boc-L-Glu-OtBu (protected glutamate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP.

-

Procedure: Dissolve Boc-L-Glu-OtBu (1.1 eq) and MNI core (1.0 eq) in dry DCM. Add EDC and catalytic DMAP. Stir 24h.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 5: Final Deprotection

-

Reagents: Trifluoroacetic acid (TFA), DCM.

-

Procedure: Stir coupled product in 50% TFA/DCM for 1h to remove Boc and tBu groups. Precipitate with cold ether or purify via HPLC.

Experimental Protocols: Uncaging & Validation

Preparation of Stock Solutions

| Component | Concentration | Solvent | Storage | Stability |

| MNI-Glutamate | 10 - 50 mM | ddH₂O or ACSF | -20°C (Dark) | > 6 months |

| Buffer (ACSF) | 1x Physiological | Water | 4°C | 1 week |

Note: MNI-Glu is water-soluble (up to ~50 mM). Neutral pH is critical; avoid alkaline conditions (> pH 8.5) for long-term storage to prevent premature hydrolysis.

Two-Photon Uncaging Setup (Neuroscience)

This protocol validates the release of glutamate at single dendritic spines.

-

Perfusion: Bathe brain slices in ACSF containing 2.5 mM MNI-Glutamate .

-

Tip: Use recirculating perfusion (5-10 mL) to conserve compound.

-

-

Imaging: Visualize spines using a two-photon microscope (e.g., 900-950 nm for GFP).

-

Uncaging Laser: Tune a second Ti:Sapphire laser to 720 nm .

-

Pulse Parameters:

-

Power: 10–20 mW (at back aperture).

-

Duration: 0.5 – 1.0 ms.

-

Location: 0.5 µm from the spine head (mimics synaptic release).

-

-

Readout: Record Excitatory Post-Synaptic Currents (uEPSCs) via whole-cell patch clamp.

Comparison: MNI vs. Alternative Cages

| Feature | MNI (Nitroindoline) | CNB / NI (Nitrobenzyl) | RuBi (Ruthenium) |

| 2P Cross-Section | 0.06 GM (720 nm) | < 0.01 GM | ~0.14 GM (800 nm) |

| Release Speed | < 10 µs (Fast) | 20–100 µs (Slower) | < 50 ns (Very Fast) |

| Hydrolytic Stability | High (Stable at pH 7.4) | Moderate | High |

| GABA-A Antagonism | Yes (at high conc.) | Low | Low |

| Quantum Yield | 0.085 | 0.01 - 0.05 | 0.1 - 0.2 |

Why Choose MNI? Despite newer cages (like RuBi or CDNI), MNI remains the standard because of its proven stability and optimal release kinetics that perfectly match AMPA receptor opening times, making it indispensable for physiological mimicry.

References

-

Matsuzaki, M., et al. (2001). Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons.[3] Nature Neuroscience, 4, 1086–1092.[2] Link

-

Papageorgiou, G. & Corrie, J. E. T. (2000). Effects of aromatic substitutions on the photocleavage of 1-acyl-7-nitroindolines. Tetrahedron, 56(41), 8197-8205. Link

-

Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Frontiers in Synaptic Neuroscience, 10, 48. Link

-

Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods, 112(1), 29-42. Link

-

Chiang, G., et al. (2018). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. Scientific Reports (referenced contextually via NIH manuscript). Link

Sources

Advanced Photopharmacology: The Evolution and Application of Nitroindoline Photocages

Introduction: The Kinetic Imperative in Photopharmacology

In the precise interrogation of biological systems, particularly within neuroscience, the temporal resolution of the probe must match the physiological speed of the target. While ortho-nitrobenzyl (oNB) groups served as the foundational "first generation" of photocages, their utility is often rate-limited by slow dark reactions (ms scale) and the generation of toxic nitrosoaldehyde byproducts.

The development of nitroindoline-based photocages , specifically 7-nitroindoline derivatives, marked a paradigm shift. These scaffolds offer sub-microsecond uncaging kinetics, high hydrolytic stability, and pharmacological inertness, making them the gold standard for mapping fast synaptic transmission (e.g., AMPA and NMDA receptor kinetics). This guide dissects the chemical evolution, mechanistic principles, and practical application of these critical tools.

Mechanistic Principles: The Aci-Nitro Pathway

Unlike the Norrish Type II mechanism characteristic of o-nitrobenzyls, 7-nitroindolines operate via a distinct acyl-transfer mechanism. This difference is the structural basis for their superior speed and cleaner byproduct profile.

The Photochemical Cascade

Upon excitation (UV or 2-photon), the N-acyl-7-nitroindoline undergoes a rapid intramolecular acetyl transfer from the amide nitrogen to the nitro group oxygen. This generates a reactive acetic nitronic anhydride (aci-nitro) intermediate.[1][2]

-

Excitation: Ground state (

) -

Acyl Transfer: The acyl group migrates to the nitro oxygen, forming the aci-nitro intermediate.

-

Hydrolysis: This reactive anhydride is susceptible to nucleophilic attack by water.[1]

-

Release: The C-N bond cleaves, releasing the free carboxylate (neurotransmitter) and a 7-nitrosoindole byproduct.

Visualization of the Mechanism

Figure 1: The photochemical pathway of 7-nitroindoline uncaging.[3][4] Note the critical aci-nitro intermediate which dictates the release kinetics.

Structural Evolution and Optimization

The development of nitroindolines was driven by the need to optimize quantum yield (

Comparative Analysis of Cage Variants

| Feature | MNI-Glu (Methoxy-Nitroindoline) | CDNI-Glu (Carboxymethyl-Dinitro) | CNB-Glu (Carboxynitrobenzyl) |

| Structure | 4-methoxy-7-nitroindoline | 4-carboxymethyl-5,7-dinitroindoline | |

| Uncaging Rate | Fast ( | Fast ( | Slow ( |

| Quantum Yield ( | 0.085 | ~0.15 | 0.1 - 0.2 |

| 2P Cross-Section | 0.06 GM (@ 720nm) | ~0.12 GM | < 0.1 GM |

| Stability (pH 7.4) | High ( | Moderate | High |

| Byproduct Toxicity | Low (Nitrosoindole) | Low | High (Nitrosoaldehyde) |

| Receptor Interference | Negligible (GABA/GluR) | Low | Significant (GABA antagonism) |

Key Insight: While CDNI offers higher sensitivity, MNI-Glu remains the preferred choice for physiological experiments because it is pharmacologically inert. Older CNB cages can act as antagonists at GABA receptors, confounding synaptic data.

Synthesis Protocol: MNI-Glutamate[5][6][7]

The synthesis of MNI-caged glutamate is a multi-step process requiring careful handling of the indole core to prevent premature oxidation.

Synthetic Workflow

Figure 2: Synthetic route for MNI-Glutamate. The reduction of the indole to indoline is a prerequisite for the specific nitration at the 7-position.

Detailed Protocol (MNI-Glu Preparation)

Reagents: 4-methoxyindole, Sodium cyanoborohydride (

-

Reduction to Indoline:

-

Dissolve 4-methoxyindole in glacial acetic acid.

-

Add

(3 eq) portion-wise at 15°C. Stir for 2h. -

Checkpoint: Verify disappearance of indole UV peak.

-

Neutralize with NaOH, extract with ether. Yields 4-methoxyindoline .

-

-

Regioselective Nitration:

-

Coupling:

-

React the nitroindoline with Boc-Glu(OtBu)-OH using DCC/DMAP in dry

. -

Deprotect using TFA/DCM (1:1) to yield the final MNI-Glutamate .

-

Experimental Application: Two-Photon Uncaging

To utilize MNI-Glu for mapping dendritic spine sensitivity, a precise optical setup is required.

Protocol: 2P Uncaging at Single Spines

-

Concentration: Bath apply MNI-Glu at 2.5 mM in ACSF.

-

Wavelength: Tune Ti:Sapphire laser to 720 nm . (Note: 720 nm is optimal for MNI; longer wavelengths like 800 nm drastically reduce efficiency).

-

Pulse Duration: 0.5 – 1.0 ms.

-

Power: 10–20 mW at the back aperture (approx. 40-60% transmission to sample).

Validation Step:

Before experiment, perform a "bleach test" or use a fluorescent dye (e.g., Alexa 594) in the pipette to visualize the spine. Ensure the uncaging spot is positioned 0.5

Experimental Logic Diagram

Figure 3: Signal flow for a two-photon uncaging experiment. The Pockels cell is critical for defining the millisecond pulse duration.

References

-

Papageorgiou, G., & Corrie, J. E. T. (2000).[7][5][8] Synthetic and photochemical studies of nitroindoline-based photolabile protecting groups. Tetrahedron. Link

-

Matsuzaki, M., et al. (2001).[8] Dendritic spine geometry is critical for AMPA receptor expression in hippocampal CA1 pyramidal neurons. Nature Neuroscience. Link

-

Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Link

-

Corrie, J. E. T., et al. (2016). Photochemical properties of nitroindoline-based caged compounds. Photochemical & Photobiological Sciences. Link

-

Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-glutamates. Journal of Neuroscience Methods. Link

Sources

- 1. Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Photophysics of 4-Methoxy-7-nitro-indoline (MNI)

Executive Summary

The 4-methoxy-7-nitroindolinyl (MNI) group represents the gold standard in photocagable scaffolds for physiological uncaging, particularly in neuroscience (e.g., MNI-Caged Glutamate). Its utility is derived from a high quantum yield (QY ~0.085) and rapid photolysis kinetics. However, these same properties render it susceptible to unintended photolysis under ambient laboratory lighting.

This technical guide provides a rigorous analysis of MNI stability, detailing its photophysical profile, degradation mechanisms under non-UV ambient light, and validated handling protocols to ensure experimental reproducibility.

Photophysical Profile & Sensitivity[1][2][3]

To understand the stability of MNI, one must first understand its absorption cross-section. Unlike earlier nitroindoline (NI) derivatives, the addition of the 4-methoxy electron-donating group shifts the absorption maximum and enhances the quantum efficiency of the photoreaction.

key Photometric Parameters

| Parameter | Value / Range | Context |

| Absorption Max ( | 340 – 360 nm | Primary excitation window (UV-A). |

| Action Cross-Section | High efficiency allows uncaging with lower power. | |

| 2-Photon Cross-Section | 0.06 GM (@ 720-730 nm) | Optimized for femtosecond IR laser excitation. |

| Quantum Yield ( | 0.085 | ~2.5x more efficient than unsubstituted NI-caged compounds. |

| Uncaging Half-life ( | ~200 ns | Sub-microsecond release essential for mimicking synaptic events. |

The "Ambient Light" Overlap

Standard laboratory fluorescent lighting emits a discontinuous spectrum with significant "spikes" in the violet/blue region (400–435 nm) and trace UV emission (365 nm). While MNI is most sensitive <380 nm, its absorption tail extends into the visible violet range.

-

Result: Under direct fluorescent illumination, MNI in solution undergoes "background photolysis," leading to a slow but cumulative accumulation of free ligand (e.g., Glutamate) and nitroso-byproducts.

Mechanism of Instability (Photolysis Pathway)

The instability of MNI under light is not a random degradation; it is the activation of its designed photochemical switch. The mechanism involves an excited triplet state leading to the cleavage of the amide bond connecting the indole nitrogen to the payload (carboxylate).

Pathway Visualization

The following diagram illustrates the photochemical cascade triggered by photon absorption.

Figure 1: Photochemical cleavage pathway of MNI derivatives upon light exposure.

The byproduct, 4-methoxy-7-nitrosoindole , often precipitates or forms a colored contaminant (pink/yellow shift) in the solution, serving as a visual indicator of degradation.

Stability Profiling: Ambient vs. Controlled Conditions

The following data summarizes the kinetic stability of MNI-Glutamate (50 mM aqueous solution, pH 7.2) under various environmental conditions.[1][2]

Comparative Stability Table

| Condition | Light Source | Spectral Range | Stability Status | Half-Life ( |

| Dark Storage | None | N/A | Stable | > 6 Months (-20°C) |

| Red Light | LED / Filtered | > 600 nm | Safe Harbor | > 48 Hours |

| Yellow Filter | Roscolux #13 | > 500 nm | High Stability | > 24 Hours |

| Lab Fluorescent | Ceiling Tube | 350–700 nm | Vulnerable | ~4–6 Hours* |

| Direct Sunlight | Solar | Full Spectrum | Critical Failure | < 15 Minutes |

*Note: "Vulnerable" implies that while bulk degradation is slow, sufficient free glutamate can be released within hours to desensitize receptors or cause excitotoxicity in sensitive biological assays.

Validated Handling Protocols

To maintain scientific integrity, researchers must adopt a "Safe Harbor" workflow. This protocol ensures that the MNI compound remains biologically inert until the precise moment of laser activation.

Protocol A: The "Safe Harbor" Preparation

-

Reconstitution: Dissolve solid MNI precursor in distilled water or buffer under dim red light or in a room with UV-filtered lighting.

-

Filtration: If using standard room lighting, wrap all reservoirs, syringes, and tubing in aluminum foil.

-

Optical Filtering: For microscope stages, install a Roscolux #13 (Straw) or #25 (Orange Red) filter over the trans-illumination source. This blocks wavelengths <500nm while allowing visual sample positioning.

-

Aliquot Storage: Store stock solutions (e.g., 50 mM) at -20°C in amber tubes. Do not refreeze more than once.

Protocol B: HPLC Quality Control (Self-Validation)

Before critical experiments, validate the purity of the MNI stock using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

Detection: Absorbance at 254 nm (detects indole core) and 350 nm (specific to nitro-indoline cage).

Acceptance Criteria:

-

Purity: >98% Area Under Curve (AUC).

-

Free Ligand: <0.5% (Critical for receptor kinetics).

Workflow Visualization

Figure 2: Operational workflow for handling MNI reagents to prevent ambient photolysis.

References

-

Ellis-Davies, G. C. R. (2019).[3] "Two-Photon Uncaging of Glutamate." Frontiers in Synaptic Neuroscience, 10:48. Link

-

Papageorgiou, G. & Corrie, J. E. T. (2000).[4] "Effects of aromatic substitutions on the photocleavage of 1-acyl-7-nitroindolines." Tetrahedron, 56(41), 8197-8205.[5] Link

-

Canepari, M., et al. (2001). "Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters."[6][7][5] Journal of Neuroscience Methods, 112(1), 29-42.[5] Link

-

Hello Bio. (n.d.). "MNI-caged-L-glutamate: Biological Data & Handling." Hello Bio Product Sheet. Link

-

Tocris Bioscience. (2017). "MNI-caged-L-glutamate Technical Data." Tocris Product Information. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Frontiers | Two-Photon Uncaging of Glutamate [frontiersin.org]

- 4. jneurosci.org [jneurosci.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MNI-caged-L-glutamate| L-Glutamate Photoreleaser | Tocris Bioscience [tocris.com]

Methodological & Application

Protocol for synthesizing N-acyl-4-methoxy-7-nitroindoline

Technical Application Note: High-Yield Synthesis of N-Acyl-4-Methoxy-7-Nitroindoline (MNI) Derivatives

Introduction & Strategic Analysis

The N-acyl-4-methoxy-7-nitroindoline (MNI) moiety represents the "gold standard" in photolabile protecting groups ("cages") for the rapid, spatially controlled release of bioactive molecules, particularly neurotransmitters like L-glutamate and GABA.

Unlike simple nitrobenzyl cages, the MNI core offers a unique combination of high quantum yield (

The Challenge:

Nitration of electron-rich 4-methoxyindoline typically yields a mixture of the 5-nitro (undesired) and 7-nitro (target) isomers, often favoring the 5-nitro product due to steric hindrance at the 7-position. Standard mixed-acid nitration (

The Solution: This protocol utilizes the "Claycop" (Clay-supported Copper Nitrate) method.[1][2] By using a solid-supported nitrating agent in the presence of acetic anhydride, we reverse the selectivity to favor the 7-nitro isomer (approx. 5:1 ratio), streamlining purification and significantly boosting overall yield.

Retrosynthetic Logic & Pathway

The synthesis is broken down into four critical phases. We utilize a "protect-direct-deprotect" strategy to install the nitro group at the sterically congested 7-position.

Figure 1: Strategic workflow for MNI synthesis emphasizing the critical Claycop nitration step.

Detailed Experimental Protocol

Phase 1: Synthesis of the Indoline Core

Objective: Reduction of the indole double bond to create the indoline scaffold.

Reagents: 4-Methoxyindole (1.0 eq), Sodium Cyanoborohydride (

-

Dissolution: Dissolve 4-methoxyindole (e.g., 5.0 g) in glacial acetic acid (50 mL) in a round-bottom flask. Chill to 15°C.

-

Reduction: Add

portion-wise over 30 minutes. Caution: HCN/H2 gas evolution possible; perform in a well-ventilated fume hood. -

Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (disappearance of indole).

-

Workup: Pour mixture into ice-water. Basify carefully with NaOH pellets or 50% NaOH solution to pH > 10. Extract with Ethyl Acetate (

mL). -

Purification: Dry organics over

, concentrate. The crude oil is usually sufficiently pure (>95%) for the next step.

Phase 2: N-Acetylation (The Directing Group)

Objective: Protect the nitrogen and direct the subsequent nitration to the ortho (7) position.

Reagents: Crude 4-methoxyindoline, Acetic Anhydride (

-

Acetylation: Dissolve crude indoline in dry Pyridine (50 mL). Add

(1.5 eq). -

Stir: React at RT for 3 hours.

-

Workup: Pour into ice-water/HCl mixture to remove pyridine. Extract with Dichloromethane (DCM). Wash with brine.[1]

-

Crystallization: Recrystallize from Ethanol/Water if necessary.

-

Checkpoint: Product 1-acetyl-4-methoxyindoline should appear as a white/pale solid.

-

Phase 3: Regioselective Nitration (The "Claycop" Method)

Objective: Install the nitro group at position 7 with high selectivity.[1]

Reagents: 1-Acetyl-4-methoxyindoline, Copper(II) Nitrate (

A. Preparation of "Claycop" Reagent:

-

Dissolve

(20 g) in Acetone (50 mL). -

Add Montmorillonite K10 clay (30 g) to the solution.

-

Evaporate the solvent on a rotary evaporator under reduced pressure until a free-flowing light blue powder is obtained.

-

Note: Claycop is a mild, shelf-stable nitrating agent.

B. Nitration Reaction:

-

Suspension: Suspend Claycop (1.5 mass eq relative to substrate) in

(or DCM) and -

Addition: Add 1-acetyl-4-methoxyindoline (1.0 eq) to the suspension.

-

Stir: Stir vigorously at RT for 4–12 hours.

-

Filtration: Filter off the spent clay (which will turn green/brown). Wash the clay cake with DCM.

-

Workup: Wash the filtrate with saturated

(to remove acetic acid) and brine. -

Purification: Flash chromatography (Silica, Hexane:EtOAc).

-

Result: The 7-nitro isomer (major) elutes after the trace 5-nitro isomer.

-

Yield: Expect 60–75% isolated yield of 1-acetyl-4-methoxy-7-nitroindoline .

-

Phase 4: Deacetylation & Final Acylation

Objective: Expose the indoline nitrogen and attach the desired payload (e.g., Glutamate).

-

Deacetylation: Reflux the nitrated intermediate in HCl/MeOH (2M) for 2–4 hours. Neutralize and extract. This yields the orange solid 4-methoxy-7-nitroindoline .

-

Coupling (Example: MNI-Glutamate):

-

React free indoline with N-Boc-L-Glutamic acid-

-tert-butyl ester (activated with DCC/DMAP or mixed anhydride). -

Global Deprotection: Treat the coupled product with Trifluoroacetic Acid (TFA) to remove Boc/t-butyl groups.

-

Final Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).[4]

-

Quality Control & Validation Data

Verify your intermediates using the following spectral benchmarks.

| Compound | Key 1H NMR Signal (CDCl3) | Appearance |

| 4-Methoxyindoline | Pale oil/solid | |

| 1-Acetyl-4-methoxyindoline | White crystals | |

| 7-Nitro Isomer (Target) | Yellow crystals | |

| 5-Nitro Isomer (Impurity) | Yellow powder |

Self-Validating Checkpoint:

In the nitration step, if your crude NMR shows a doublet at

References

-

Papageorgiou, G., & Corrie, J. E. T. (2000).[1] Effects of aromatic substitution on the photocleavage of 1-acyl-7-nitroindolines.[1][5] Tetrahedron, 56(41), 8197–8205. Link

-

Papageorgiou, G., et al. (1999).[1] Photorelease of Carboxylic Acids from 1-Acyl-7-nitroindolines in Aqueous Solution: Rapid and Efficient Photorelease of L-Glutamate. Journal of the American Chemical Society, 121(27), 6503–6510. Link

-

Laszlo, P., & Cornélis, A. (1988). Claycop, a user-friendly oxidizing and nitrating reagent.[1] Aldrichimica Acta, 21, 97-103. Link

-

Canepari, M., et al. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl- and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods, 112(1), 29-42.[1] Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Photolysis of a Caged, Fast-Equilibrating Glutamate Receptor Antagonist, MNI-Caged γ-D-Glutamyl-Glycine, to Investigate Transmitter Dynamics and Receptor Properties at Glutamatergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Acylation methods for 4-Methoxy-7-nitro-indoline using acid chlorides

Technical Note: Optimization of N-Acylation Strategies for Sterically and Electronically Deactivated Indolines

Abstract

The acylation of 4-Methoxy-7-nitro-indoline presents a distinct synthetic challenge due to the profound deactivation of the N1 nitrogen. The 7-nitro group exerts a dual inhibitory effect: strong electron withdrawal reduces nucleophilicity, while its ortho positioning creates significant steric hindrance. Standard acylation protocols (e.g., amine bases in DCM) often result in stalled conversion or hydrolysis of the acid chloride. This guide details two optimized protocols: a DMAP-Catalyzed Kinetic Method for moderate reactivity and a NaH-Mediated Anionic Method for ensuring complete conversion in recalcitrant substrates.

Mechanistic Analysis & Challenge Profile

To successfully acylate this substrate, one must first understand the electronic and steric landscape of the reaction center.

The Deactivation Matrix

-

Electronic Effect (The "Pull"): The nitro group at position 7 is a potent Electron Withdrawing Group (EWG). Through inductive effects (-I) and field effects, it dramatically lowers the electron density of the N1 lone pair, rendering it a poor nucleophile. While the 4-methoxy group is an Electron Donating Group (EDG), its influence is meta to the nitrogen and insufficient to counteract the proximal 7-nitro group.

-

Steric Effect (The "Block"): The 7-nitro group is physically bulky and situated immediately adjacent to the reaction center. This hinders the trajectory of the incoming electrophile (acid chloride), increasing the activation energy required for the formation of the tetrahedral intermediate.

Pathway Visualization

The following diagram illustrates the competing pathways and the necessity of activation strategies.

Figure 1: Decision matrix for acylation strategies. Pathway C (Anionic) is the most robust for 7-nitro substituted indolines.

Experimental Protocols

Protocol A: DMAP-Catalyzed Acylation (The Kinetic Approach)

Best for: Substrates where the 4-methoxy donation provides just enough nucleophilicity to avoid strong bases.

Principle: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks the acid chloride to form a highly reactive N-acylpyridinium salt. This intermediate is more electrophilic than the acid chloride and less sensitive to steric hindrance because the DMAP leaving group is "active."

Reagents:

-

Substrate: 1.0 equiv

-

Acid Chloride: 1.2 – 1.5 equiv

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA): 2.0 equiv (Acid scavenger)

-

DMAP: 0.1 – 0.2 equiv (Catalyst)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask under Nitrogen (

), dissolve 1.0 equiv of 4-methoxy-7-nitro-indoline in anhydrous DCM (0.1 M concentration). -

Base Addition: Add 2.0 equiv of TEA and 0.1 equiv of DMAP. Stir for 5 minutes at Room Temperature (RT).

-

Acylation: Cool the mixture to 0°C. Add 1.2 equiv of the acid chloride dropwise.

-

Note: The reaction is exothermic. Control addition rate to maintain temp < 5°C.

-

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LC-MS.

-

Checkpoint: If conversion stalls >50%, add another 0.5 equiv of acid chloride and heat to reflux (40°C).

-

-

Work-up: Quench with saturated

. Extract with DCM (3x). Wash organics with 1M HCl (to remove DMAP/TEA), then brine. Dry over

Protocol B: NaH-Mediated Acylation (The Anionic Approach)

Best for: Highly deactivated substrates (like 7-nitroindoline) where Protocol A fails. This is the "Gold Standard" for steric/electronic difficulty.